Diasp
Overview
Description
Diasp, also known as diazo compounds, are organic compounds characterized by the presence of two linked nitrogen atoms at the terminal position. These compounds are versatile and have become increasingly important in organic synthesis and various other fields. They are particularly known for their ability to serve as precursors to carbenes or metal carbenoids, which are highly reactive intermediates in many chemical reactions .
Synthetic Routes and Reaction Conditions:
Regitz Diazo Transfer Reaction: This is one of the most popular methods for preparing diazo compounds.
Bamford-Stevens Reaction: This method involves the in situ generation of non-stabilized diazo compounds from N-tosylhydrazones in the presence of a base.
Industrial Production Methods:
Sulfonyl-Azide-Free (SAFE) Protocol: This method avoids the use of potentially explosive sulfonyl azides by generating the diazo compound in situ.
Types of Reactions:
Oxidation and Reduction: Diazo compounds can undergo oxidation and reduction reactions, often leading to the formation of carbenes or metal carbenoids.
Substitution: These compounds can participate in substitution reactions, where the diazo group is replaced by another functional group.
Cycloaddition and Cyclopropanation: Diazo compounds are commonly used in cycloaddition and cyclopropanation reactions to form cyclic structures.
Common Reagents and Conditions:
Transition Metals: Transition metals like iron, ruthenium, and cobalt are often used as catalysts in reactions involving diazo compounds.
Major Products:
Carbenes and Metal Carbenoids: These are the primary products formed from the decomposition of diazo compounds.
Cyclopropanes and Cycloadditions: These reactions often lead to the formation of cyclic structures.
Scientific Research Applications
Diazo compounds have a wide range of applications in scientific research:
Mechanism of Action
Target of Action
Diasp, also known as Diazepam, is a long-acting benzodiazepine . Its primary targets are the gamma-aminobutyric acid (GABA) receptors in the central nervous system . GABA is the chief inhibitory neurotransmitter in the mammalian central nervous system. It plays a principal role in reducing neuronal excitability throughout the nervous system .
Mode of Action
Diazepam binds to the benzodiazepine site of the GABA-A receptor, enhancing the effect of GABA . This binding increases the efficiency of GABA, leading to hyperpolarization of neurons and results in anxiolytic, sedative, and anticonvulsant activity . In other words, it reduces the excitation of neurons, calming the brain and nerves.
Biochemical Pathways
The biochemical pathways affected by Diazepam primarily involve the enhancement of GABA activity. GABA operates through the GABA-A receptors, which are ligand-gated chloride channels. When Diazepam binds to these receptors, it enhances the effects of GABA. This leads to an increase in chloride ion conductance, membrane hyperpolarization, inhibition of the action potential, and leads to a decrease in neuronal excitability .
Pharmacokinetics
Diazepam is well absorbed (>90%) and has a volume of distribution of approximately 1.2 L/kg . It is metabolized in the liver by the cytochrome P450 enzyme system, particularly CYP3A4 and 2C19, into active metabolites including desmethyldiazepam and temazepam . These metabolites are then excreted in the urine. The half-life of Diazepam is quite long, ranging from 20 to 80 hours .
Result of Action
The molecular and cellular effects of Diazepam’s action include a decrease in anxiety, sedation, muscle relaxation, and prevention of seizures . At the cellular level, Diazepam enhances the effect of GABA, leading to hyperpolarization of neurons and a decrease in neuronal excitability .
Action Environment
The action, efficacy, and stability of Diazepam can be influenced by various environmental factors. For instance, the presence of food can delay and decrease the absorption of Diazepam . Additionally, genetic factors such as polymorphisms in the CYP450 enzymes can affect the metabolism and elimination of Diazepam, thereby influencing its efficacy and potential side effects
Safety and Hazards
“Diasp” should not be taken if you have an allergy to aspirin or non-steroidal anti-inflammatory medicines (NSAIDs), dipyridamole, or any of the other ingredients listed in the leaflet . It should also not be taken if you have fructose intolerance, severe kidney disease, are more than 6 months pregnant, have an ulcer of the stomach or intestine, or any condition that increases your risk of bleeding .
Comparison with Similar Compounds
Azo Compounds: These compounds contain a nitrogen-nitrogen double bond (R-N=N-R) and are used in dyes and pigments.
Diazonium Compounds: These compounds have a positively charged nitrogen group (R-N+2) and are used in the synthesis of aromatic compounds.
Uniqueness of Diazo Compounds:
Properties
IUPAC Name |
N,N-dihexadecyl-4-[2-(1-methylpyridin-1-ium-4-yl)ethenyl]aniline;iodide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H79N2.HI/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-40-48(41-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2)46-36-34-44(35-37-46)32-33-45-38-42-47(3)43-39-45;/h32-39,42-43H,4-31,40-41H2,1-3H3;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPGZWUVVEWKKDQ-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCC)C1=CC=C(C=C1)C=CC2=CC=[N+](C=C2)C.[I-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H79IN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
787.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114041-00-8 | |
Record name | 4-[4-(Dihexadecylamino)styryl]-N-methylpyridinium iodide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=114041-00-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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